Dibenzotetrathiafulvalene
Overview
Description
Dibenzotetrathiafulvalene (DBTTF) is an organic semiconductor that is completely conjugated with a symmetric structure. It forms stacks of planar molecules with a distance of 3.948 Å .
Synthesis Analysis
DBTTF can be prepared from anthranilic acid and purified by sublimating in vacuum . A two-step synthesis of DBTTF derivatives has been developed by combining the indium-catalyzed reductive dithioacetalization of oxalic acid and electron-rich aromatic dithiols with a subsequent oxidation of the resultant dithioacetals .Molecular Structure Analysis
DBTTF has a high mobility of charges . Time-dependent density functional theory was used to explore the excitation and deexcitation processes .Chemical Reactions Analysis
DBTTF is used to make semiconducting charge transfer salts with electron accepting (n-type) materials, for example TCNQ and F4TCNQ . It forms a charge transferring complex with a variety of semiconducting crystals which include 7,7,8,8-tetracyanoquinodimethane (TCNQ) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) .Physical And Chemical Properties Analysis
DBTTF is a solid with a melting point of 239-243 °C . Its empirical formula is C14H8S4 and it has a molecular weight of 304.47 .Scientific Research Applications
Organic Transistors and Charge Transport
Electrode Material in Organic Transistors : DBTTF has been studied for its role in thin-film transistors, particularly in relation to contact resistance when paired with different electrode materials. It was found that the source and drain electrodes made of metallic organic charge-transfer salt showed smaller contact resistance, hinting at DBTTF's effectiveness in organic transistors (Shibata et al., 2008).
Film Morphology in Transistors : DBTTF's application in controlling polycrystalline-film morphologies in organic thin-film transistors (OTFTs) was explored. The study highlighted the impact of film morphology on the subthreshold properties and charge transport in OTFTs (Yamada et al., 2008).
Molecular Synthesis and Structure
- Synthesis and Crystal Structure : Research into the synthesis of various DBTTF derivatives from anthranilic acids has been conducted, providing insights into the chemical processes for creating these compounds and their potential applications in electronics (Nakayama et al., 1978).
Electronic Properties and Conductivity
Polarization Energies and Stability : Studies have been conducted on the polarization energies of DBTTF and its derivatives, revealing insights into their stability and potential for forming stable charge-transfer complexes (Sato et al., 1981).
Electrical Resistivity : The electrical resistivity of various DBTTF salts with different anions was explored, demonstrating its semiconductor behavior and potential applications in electronic devices (Matsubayashi et al., 1987).
Co-crystal Formation and Device Fabrication
- Ambipolar Transistor Characteristics : The creation of co-crystal microrods of DBTTF and tetracyanoquinodimethane (TCNQ) for use in prototype devices exhibiting ambipolar charge transport was studied, indicating potential applications in miniaturized devices (Wu et al., 2013).
Safety And Hazards
Future Directions
DBTTF-TCNB cocrystal has been bringing hope and vitality into several fields, such as photothermal imaging, biological application, and seawater desalination, owing to their photothermal conversion property . The results of the study may offer some guidance for the design of photothermal conversion cocrystals .
properties
IUPAC Name |
2-(1,3-benzodithiol-2-ylidene)-1,3-benzodithiole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8S4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIRUXIWCFZJQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)SC(=C3SC4=CC=CC=C4S3)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179388 | |
Record name | 1,3-Benzodithiole, 2-(1,3-benzodithiol-2-ylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodithiole, 2-(1,3-benzodithiol-2-ylidene)- | |
CAS RN |
24648-13-3 | |
Record name | Dibenzotetrathiafulvalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024648133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzodithiole, 2-(1,3-benzodithiol-2-ylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzodithiole, 2-(1,3-benzodithiol-2-ylidene)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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